molecular formula C14H11BrO3 B580662 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-38-4

2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B580662
CAS No.: 1215206-38-4
M. Wt: 307.143
InChI Key: ALOQAXGURYOTCY-UHFFFAOYSA-N
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Description

2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (CAS RN: 1215206-38-4) is a high-purity biphenyl derivative supplied for research and development purposes. This compound, with a molecular formula of C14H11BrO3 and a molecular weight of 307.14 g/mol, is characterized by the presence of bromo and methoxy substituents on one phenyl ring and a carboxylic acid group on the other . The carboxylic acid functional group makes this compound a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and as a precursor for the synthesis of more complex molecules for pharmaceutical and materials science research . It is designed for use in research and industrial production . To ensure stability, it is recommended to store this chemical at -20°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

3-(2-bromo-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOQAXGURYOTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681817
Record name 2'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40681817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-38-4
Record name 2′-Bromo-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between aryl halides and boronic acids. For this compound, two fragments are required:

  • Fragment A : A brominated phenyl ring with methoxy and bromine substituents.

  • Fragment B : A benzoic acid derivative with a boronic ester or acid group.

Example Protocol

  • Fragment A Preparation :

    • Start with 4-methoxyphenylboronic acid.

    • Introduce bromine at the 2-position via directed ortho-metalation (DoM) followed by quenching with Br₂.

  • Fragment B Preparation :

    • Use 3-bromobenzoic acid protected as a methyl ester to avoid interference during coupling.

  • Coupling Reaction :

    • React Fragment A and Fragment B under Pd(PPh₃)₄ catalysis with K₂CO₃ as a base in a toluene/water mixture at 80°C.

Reaction Table

ComponentQuantityConditionsYield
Fragment A1.2 equivPd(PPh₃)₄ (5 mol%)65–75%
Fragment B1.0 equivToluene/H₂O (3:1), 80°C

Functional Group Introduction and Modifications

Bromination at the 2' Position

Direct bromination of 4-methoxybiphenyl-3-carboxylic acid can be challenging due to directing effects. Two approaches are viable:

  • Early-Stage Bromination : Introduce bromine before coupling using N-bromosuccinimide (NBS) in acetic acid.

  • Post-Coupling Bromination : Utilize directed ortho-metalation with LDA (lithium diisopropylamide) followed by electrophilic bromination.

Comparative Analysis

MethodAdvantagesLimitations
Early-stage brominationHigher regioselectivityRequires stable intermediates
Post-coupling brominationFlexible timingCompeting side reactions

Methoxylation at the 4' Position

The methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling. For electron-deficient rings:

  • Use CuI and methyl iodide in DMF at 120°C.

Carboxylic Acid Formation

The carboxylic acid group can be installed through:

  • Oxidation of a Methyl Group : Use KMnO₄ in acidic or basic conditions.

  • Hydrolysis of a Nitrile : Treat with H₂SO₄/H₂O under reflux.

Alternative Synthetic Pathways

Ullmann Coupling Strategy

Ullmann coupling employs copper catalysts to form biaryl bonds. While less efficient than Suzuki coupling, it avoids boronic acid preparation.

Reaction Conditions

  • 3-bromo-4-methoxyiodobenzene + 3-carboxyphenylboronic acid

  • CuI (10 mol%), 1,10-phenanthroline, K₃PO₄, DMSO, 110°C.

Sequential Functionalization of Biphenyl

  • Start with unsubstituted biphenyl.

  • Introduce methoxy via Friedel-Crafts alkylation.

  • Brominate using Br₂/FeBr₃.

  • Oxidize a methyl group to carboxylic acid.

Challenges : Poor regioselectivity in Friedel-Crafts and oxidation steps.

Purification and Characterization

Purification Techniques

  • Recrystallization : Use ethanol/water mixtures to isolate the crystalline product.

  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients.

Analytical Data

  • Melting Point : Predicted 180–185°C (decomposes).

  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, COOH), 7.8–6.9 (m, aromatic Hs), 3.9 (s, 3H, OCH₃).

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing para-bromination may occur without directing groups.

  • Coupling Efficiency : Steric hindrance from substituents reduces Suzuki reaction yields.

  • Acid Sensitivity : The carboxylic acid group may require protection during harsh reactions.

Optimization Strategies

  • Use bulkier ligands (e.g., SPhos) to enhance coupling efficiency.

  • Employ temporary protecting groups (e.g., methyl esters) for the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce corresponding aldehydes, alcohols, or carboxylic acids.

Scientific Research Applications

2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom, methoxy group, and carboxylic acid group can participate in different types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Substituent Position and Molecular Properties

The position of substituents on biphenyl frameworks significantly influences physicochemical properties. Key comparisons include:

Compound Name CAS RN Molecular Formula MW Substituent Positions Key Features
3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid 1215206-32-8 C₁₄H₁₁BrO₃ 307.14 Br (3'), OMe (4'), COOH (3) High reactivity for coupling
4'-Bromobiphenyl-2-carboxylic acid 37174-65-5 C₁₃H₉BrO₂ 277.11 Br (4'), COOH (2) Simpler structure, lower MW
3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid 5737-83-7 C₁₃H₉BrO₂ 277.11 Br (3'), COOH (4) Altered acidity and solubility
5-Bromo-4-methoxy-3-thiophenecarboxylic acid 162848-23-9 C₆H₅BrO₃S 237.07 Br (5), OMe (4), COOH (3) (thiophene) Heterocyclic analog
  • Electronic Effects : The methoxy group in 3'-bromo-4'-methoxybiphenyl-3-carboxylic acid donates electrons via resonance, activating the ring for electrophilic substitution, whereas bromine is electron-withdrawing. This combination creates a polarized scaffold for targeted reactions .
  • Acidity : The carboxylic acid group’s acidity is influenced by substituent proximity. For example, 3'-bromo-4'-methoxybiphenyl-3-carboxylic acid (pKa ~3-4) is more acidic than 4'-bromobiphenyl-2-carboxylic acid due to inductive effects of the methoxy group .

Biological Activity

2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

The compound has the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol. Its structure features a bromine atom at the 2' position, a methoxy group at the 4' position, and a carboxylic acid group at the 3 position on a biphenyl framework. These functional groups play significant roles in its reactivity and biological interactions.

The biological activity of this compound is influenced by its ability to interact with various biological targets:

  • Enzyme Inhibition : The bromine and methoxy groups enhance binding affinity to certain enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as an allosteric modulator for specific receptors, influencing neurotransmitter systems.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, facilitating interactions with biomolecules.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the bromine and methoxy substituents can significantly alter potency and efficacy.

SubstituentEffect on Activity
BromineIncreases binding affinity to target enzymes
MethoxyEnhances lipophilicity and receptor interaction
Carboxylic AcidEssential for maintaining biological activity

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuropharmacological Studies : A study demonstrated that compounds with similar structures showed promise as positive allosteric modulators for metabotropic glutamate receptors, which are implicated in various CNS disorders . This suggests potential applications in treating conditions such as anxiety and depression.
  • Anti-Trypanosomal Activity : Research has highlighted related biphenyl derivatives for their effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds exhibiting similar structural features were found to inhibit phosphodiesterase enzymes critical for parasite survival .
  • Drug Development : A comprehensive review indicated that biphenyl derivatives, including those with carboxylic acid moieties, are being explored as scaffolds for new drug candidates targeting various diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for assessing its therapeutic potential:

  • Lipophilicity : The presence of methoxy and bromine groups enhances lipophilicity, improving cell membrane permeability.
  • Acid/Base Properties : The carboxylic acid group contributes to the compound's ionization profile, affecting its solubility and absorption characteristics .

Q & A

Q. What are the optimal synthetic routes for 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid, and how can regioselectivity be controlled during bromination?

Methodological Answer: The compound can be synthesized via regioselective bromination of a biphenyl precursor. For example, bromine in acetic acid at room temperature facilitates electrophilic aromatic substitution, favoring bromination at the ortho position relative to the methoxy group due to its electron-donating effect. Reaction progress should be monitored via TLC, and purification achieved via recrystallization (e.g., acetic acid/water) or column chromatography. Characterization via 1H^1H/13C^{13}C NMR and X-ray crystallography is critical to confirm regiochemistry .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how can NMR resolve structural ambiguities?

Methodological Answer: Key techniques include:

  • 1H^1H NMR: Identify aromatic protons (e.g., methoxy singlet at ~3.8 ppm, bromine-induced deshielding).
  • 13C^{13}C NMR: Confirm carboxylic acid (170-175 ppm) and methoxy (55-60 ppm) groups.
  • HSQC/COSY: Resolve coupling patterns to distinguish between adjacent substituents. Discrepancies in splitting patterns (e.g., para vs. meta substitution) can be resolved by comparing experimental shifts to computational predictions (DFT) or literature analogs .

Q. What purification strategies are recommended to isolate the compound from brominated by-products?

Methodological Answer:

  • Recrystallization : Use a solvent pair like ethyl acetate/hexane to exploit solubility differences.
  • Column Chromatography : Employ silica gel with a gradient elution (e.g., 10–30% ethyl acetate in hexane).
  • HPLC : For high-purity requirements, use a reverse-phase C18 column with acetonitrile/water. Monitor purity via melting point analysis (e.g., ~155–156°C for analogous brominated compounds) and HPLC .

Advanced Research Questions

Q. How can computational chemistry predict and optimize reaction pathways for functionalizing the biphenyl core?

Methodological Answer: Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to predict regioselectivity. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate substituent effects (e.g., methoxy’s +M effect directing bromination). Pair computational results with high-throughput screening to validate optimal conditions (e.g., solvent, catalyst). This approach reduces trial-and-error experimentation .

Q. What crystallographic insights reveal hydrogen-bonding networks and molecular packing in this compound?

Methodological Answer: Single-crystal X-ray diffraction analysis shows:

  • Hydrogen-bonded dimers : Carboxylic acid groups form centrosymmetric R22(8)R_2^2(8) motifs via O–H···O interactions.
  • Torsional angles : Methoxy groups are coplanar with the aromatic ring (torsion <5°), while the carboxylic acid is perpendicular (dihedral ~78°).
  • Angle distortions : Electron-withdrawing bromine increases C–C–C angles (e.g., 121.5° vs. 118° for methoxy). These structural features impact solubility and reactivity .

Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved for brominated aromatic systems?

Methodological Answer:

  • Variable Temperature NMR : Determine if dynamic effects (e.g., rotamers) cause splitting anomalies.
  • NOESY/ROESY : Identify spatial proximity of protons to confirm substitution patterns.
  • DFT Simulations : Compare computed chemical shifts (GIAO method) with experimental data. For example, unexpected meta coupling in 1H^1H NMR may arise from anisotropic effects of bromine, resolvable via 2D NMR .

Q. In comparative studies with analogs (e.g., 4'-hydroxy derivatives), how does the methoxy group influence electronic properties and biological activity?

Methodological Answer:

  • Hammett Analysis : Use σ values to quantify electron-donating (methoxy: σ~ -0.27) vs. electron-withdrawing (bromo: σ~ +0.23) effects.
  • DFT Calculations : Compare HOMO/LUMO energies to assess reactivity (e.g., methoxy lowers oxidation potential).
  • Biological Assays : Test against enzyme targets (e.g., Combretastatin A-4 analogs) to correlate substituent effects with activity .

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